molecular formula C13H7BrO2 B14890988 4-Bromo-2H-benzo[h]chromen-2-one

4-Bromo-2H-benzo[h]chromen-2-one

Cat. No.: B14890988
M. Wt: 275.10 g/mol
InChI Key: OEHYHWJOLPGGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2H-benzo[h]chromen-2-one typically involves the bromination of 2H-benzo[h]chromen-2-one. One common method is the reaction of 2H-benzo[h]chromen-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2H-benzo[h]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2H-benzo[h]chromen-2-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2H-benzo[h]chromen-2-one
  • 4-Fluoro-2H-benzo[h]chromen-2-one
  • 4-Iodo-2H-benzo[h]chromen-2-one

Uniqueness

4-Bromo-2H-benzo[h]chromen-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

4-bromobenzo[h]chromen-2-one

InChI

InChI=1S/C13H7BrO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H

InChI Key

OEHYHWJOLPGGIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.